5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione -

5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-4801891
CAS Number:
Molecular Formula: C18H15NO3S
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antidiabetic properties: This compound exhibits antidiabetic effects, likely through its potential PPARγ agonist activity, similar to other thiazolidinedione derivatives [].
  • Antidyslipidemic properties: It shows potential in improving lipid profiles [], which is crucial in managing cardiovascular risks associated with metabolic disorders.
  • Anti-atherosclerotic properties: It may play a role in preventing the development and progression of atherosclerosis [], a leading cause of cardiovascular disease.
  • Treatment of non-alcoholic fatty liver disease: It holds promise as a potential treatment option for non-alcoholic fatty liver disease [], a condition often linked with obesity and type 2 diabetes.

(Z)-5-(4-((E)-3-(phenyl)-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-dione

  • Compound Description: This compound is a thiazolidine-2,4-dione derivative investigated for its potential as an α-glucosidase inhibitor. []
  • Relevance: This compound shares the core thiazolidine-2,4-dione structure with 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione and also features a benzylidene substituent at the 5-position. The primary difference lies in the nature of the substituent on the benzylidene ring, highlighting how structural modifications can impact biological activity within this class of compounds. []

3-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5-(4-methylsulfanylbenzylidene)-1,3-thiazolidine-2,4-dione

  • Compound Description: This compound is a thiazolidine-2,4-dione derivative whose crystal structure has been characterized. []
  • Relevance: This compound, like 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, features a benzylidene group at the 5-position of the thiazolidine-2,4-dione ring. This highlights the importance of the benzylidene moiety in this class of compounds. []

(Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione

  • Compound Description: The crystal structure of this thiazolidine-2,4-dione derivative has been reported. []
  • Relevance: This compound shares the core thiazolidine-2,4-dione structure with 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione and also possesses a benzylidene substituent at the 5-position. This reinforces the significance of the benzylidene group in this class of molecules. []

5-benzylidine-1,3-thiazolidine-2,4-dione derivatives

  • Compound Description: This broad category encompasses various 5-benzylidine-1,3-thiazolidine-2,4-dione derivatives synthesized and investigated for their anti-cancer activity, particularly as α-glucosidase inhibitors. []
  • Relevance: These derivatives share the core structural features of 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, highlighting the potential for diverse pharmacological activities within this class of compounds. []

5-(4-Hydroxy-3-methoxybenzyl)-1,3-thiazolidine-2,4-dione monohydrate

  • Compound Description: This compound is a thiazolidine-2,4-dione derivative whose crystal structure has been studied. []
  • Relevance: This compound, similar to 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, features a hydroxyl group at the para position of the benzyl group, highlighting the relevance of this substitution pattern. []

(E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O)

  • Compound Description: This thiazolidine-2,4-dione derivative, denoted as TZ3O, was found to exhibit neuroprotective effects in a scopolamine-induced Alzheimer's model. []
  • Relevance: This compound shares the core thiazolidine-2,4-dione structure with 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione and also features a hydroxyl-substituted benzylidene group. The variation in the position of the hydroxyl group and the presence of a phenylethyl substituent on the nitrogen atom highlight the structural diversity within this class. []

(E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M)

  • Compound Description: Denoted as TZ4M, this thiazolidine-2,4-dione derivative demonstrated neuroprotective effects in a scopolamine-induced Alzheimer's model. []
  • Relevance: Similar to 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, TZ4M possesses a benzylidene group at the 5-position and a phenylethyl substituent on the nitrogen. The presence of a methoxy group instead of a hydroxyl group emphasizes the impact of substituent modifications on the biological activity. []

5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione derivatives

  • Compound Description: This group of thiazolidine-2,4-dione derivatives was synthesized and evaluated for anticancer activity against various human cancer cell lines. []
  • Relevance: These derivatives, like 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, highlight the versatility of the thiazolidine-2,4-dione scaffold in developing compounds with potential anticancer properties. []

5-substituted benzylidene-3-(2-(2-methyl-1H-benzimidazol-1-yl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione derivatives

  • Compound Description: These derivatives were designed and synthesized as potential antidiabetic agents. Several compounds within this series, particularly those with electron-donating groups on the benzylidene ring, exhibited significant glucose-lowering effects in an oral glucose tolerance test (OGTT). []
  • Relevance: These compounds share a similar core structure with 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, emphasizing the potential for antidiabetic activity within this structural class. []

3-Methyl-5-(4-oxo-4H-chromen-3-ylmethyl­ene)-1,3-thia­zolidine-2,4-dione

  • Compound Description: The crystal structure of this thiazolidine-2,4-dione derivative has been elucidated, revealing a planar benzopyran ring system and a planar thiazolidine ring. []
  • Relevance: This compound and 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione belong to the same broad chemical class of thiazolidine-2,4-dione derivatives, emphasizing the structural diversity and potential applications of this class of compounds. []
  • Compound Description: This compound's crystal structure reveals that the benzopyran ring system and the thiazolidine ring are planar. []
  • Relevance: It belongs to the same broad chemical class as 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, further demonstrating the structural diversity within this category of thiazolidine-2,4-dione derivatives. []
  • Compound Description: This group of compounds features a pyrazole ring linked to the thiazolidine-2,4-dione moiety. Several compounds in this series exhibited promising hypoglycemic activity, with some showing a more prolonged effect than the reference drug pioglitazone. [, ]
  • Relevance: These derivatives highlight a structural variation compared to 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione by incorporating a pyrazole ring. This modification emphasizes the potential of exploring different heterocyclic systems linked to the thiazolidine-2,4-dione core for enhancing or modifying biological activity. [, ]

Diesters Derived from 5-(Hydroxybenzylidene)Thiazolidine-2,4-Diones

  • Compound Description: This group encompasses diester derivatives of 5-(hydroxybenzylidene)thiazolidine-2,4-diones, synthesized by reacting various 5-(hydroxybenzylidene)thiazolidine-2,4-diones with ethyl chlorofomate or ethyl chloroacetate. These compounds were evaluated for cytotoxic activity against the MCF-7 breast cancer cell line, but none showed significant activity. []
  • Relevance: These diester derivatives share a structural similarity with 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, particularly the 5-(hydroxybenzylidene)thiazolidine-2,4-dione core. The lack of cytotoxic activity in these diesters, compared to other related compounds, emphasizes the importance of substituent selection in modulating biological activity within this chemical class. []

2′‐Arenesulfonyloxy‐5‐benzylidene‐thiazolidine‐2,4‐diones

  • Compound Description: This series of thiazolidine-2,4-dione (TZD) derivatives features an arenesulfonyloxy group at the 2' position of the benzylidene ring. These compounds were evaluated for antiproliferative effects against various cancer cell lines, with varying degrees of potency observed. []
  • Relevance: These TZDs, including 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, highlight the potential for anti-cancer activity. The introduction of an arenesulfonyloxy group, a modification not present in the main compound, emphasizes the impact of structural diversification on biological activity within this chemical class. []

(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)

  • Compound Description: MHY1498 is a thiochroman-4-one derivative designed as a hybrid structure incorporating elements from thiazolidine-2,4-diones (like 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione) and 2-(substituted phenyl)benzo[d]thiazoles, both classes known for potent tyrosinase inhibitory activity. []
  • Relevance: While not a direct thiazolidine-2,4-dione derivative, MHY1498's design rationale highlights the exploration of structural motifs found in this class for developing novel tyrosinase inhibitors, underscoring the significance of these structural elements. []

5‐(arylidene)‐3‐(4‐methylbenzoyl)thiazolidine‐2,4‐diones

  • Compound Description: This group of compounds is characterized by an arylidene group at the 5-position and a 4-methylbenzoyl group at the 3-position of the thiazolidine-2,4-dione ring. These compounds were synthesized and structurally characterized. []
  • Relevance: These derivatives share structural similarities with 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, particularly the presence of a substituted benzylidene group at the 5-position. The 4-methylbenzoyl group at the 3-position in these derivatives, compared to the 4-methylbenzyl group in the main compound, highlights the impact of such modifications on the overall structure and potentially on biological properties. []

5-(4-chlorobenzylidene)-3-(4-methylbenzyl)-thiazolidine-2,4-dione (LPSF/GQ-02)

  • Compound Description: LPSF/GQ-02, a benzylidene thiazolidinedione, has shown promising antidiabetic, antidyslipidemic, and anti-atherosclerotic properties and potential in treating non-alcoholic fatty liver disease. []
  • Relevance: This compound is structurally very similar to 5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, differing only in the substituent at the para position of the benzylidene ring (chlorine instead of a hydroxyl group). The similar structure but diverse range of activities highlights the significant impact subtle structural modifications can have on the pharmacological profile. []

Properties

Product Name

5-(4-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C18H15NO3S/c1-12-2-4-14(5-3-12)11-19-17(21)16(23-18(19)22)10-13-6-8-15(20)9-7-13/h2-10,20H,11H2,1H3/b16-10-

InChI Key

BZUFZQJSSJNYOY-YBEGLDIGSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.